HDAC1-Selective Potency Profile Compared to Class I Inhibitors Entinostat and Chidamide
Hdac-IN-53 exhibits a unique class I HDAC inhibition profile characterized by sub-100 nM potency for HDAC1 (IC50 = 47 nM) and HDAC2 (IC50 = 125 nM), with a 3.6-fold lower potency for HDAC3 (IC50 = 450 nM) . In a direct comparison with the class I HDAC inhibitor entinostat (MS-275), Hdac-IN-53 demonstrates 6.4-fold greater potency for HDAC1 (47 nM vs. 300 nM) and 18-fold greater potency for HDAC3 (450 nM vs. 8 µM) . Compared to chidamide, Hdac-IN-53 is 2-fold more potent for HDAC1 (47 nM vs. 95 nM) but less potent for HDAC3 (450 nM vs. 67 nM), indicating a different selectivity signature that may be advantageous for studies requiring a distinct HDAC1:HDAC3 inhibition ratio .
| Evidence Dimension | IC50 for HDAC1 and HDAC3 |
|---|---|
| Target Compound Data | HDAC1 IC50 = 47 nM; HDAC3 IC50 = 450 nM |
| Comparator Or Baseline | Entinostat: HDAC1 IC50 = 300 nM, HDAC3 IC50 = 8,000 nM; Chidamide: HDAC1 IC50 = 95 nM, HDAC3 IC50 = 67 nM |
| Quantified Difference | Hdac-IN-53 is 6.4x (HDAC1) and 18x (HDAC3) more potent than entinostat; 2x (HDAC1) more potent than chidamide but 6.7x less potent for HDAC3 |
| Conditions | Cell-free enzyme inhibition assays using recombinant HDAC enzymes; fluorogenic substrate deacetylation detection |
Why This Matters
This differentiated potency profile allows researchers to select an inhibitor with a specific HDAC1/HDAC3 inhibition ratio, enabling more precise interrogation of class I HDAC biology.
